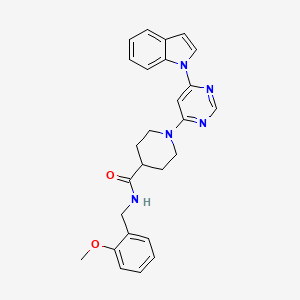

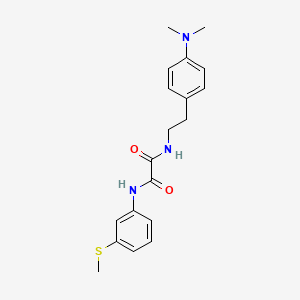

![molecular formula C15H11Cl2NO2 B2395054 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide CAS No. 289504-18-3](/img/structure/B2395054.png)

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide

Vue d'ensemble

Description

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a chemical compound with the molecular formula C15H11Cl2NO2 . It is an intermediate in the synthesis of certain anxiolytic, anticonvulsant, and sedative drugs . It is also a starting material for the synthesis of diazepam and other benzodiazepines . This compound is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

Synthesis Analysis

The synthesis of “this compound” involves acetylation reactions . The details of the synthesis process are not available in the retrieved papers.

Molecular Structure Analysis

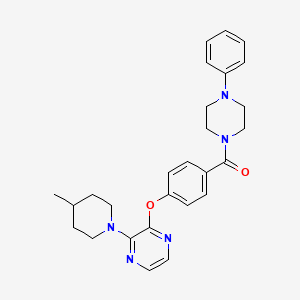

In the molecular structure of “this compound”, the dihedral angle between the two benzene rings is 74.83 (5)° . The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group . Intramolecular C—H⋯O and N—H⋯O hydrogen bonds both generate S (6) rings .

Applications De Recherche Scientifique

Herbicide Metabolism and Environmental Impact

- Comparative Metabolism of Chloroacetamide Herbicides : Research highlights the metabolism of chloroacetamide herbicides like acetochlor and metolachlor in human and rat liver microsomes. This study sheds light on the metabolic pathways and the potential carcinogenic metabolites formed during this process, providing insights into the environmental and health implications of these herbicides (Coleman et al., 2000).

Drug Synthesis and Pharmaceutical Applications

- Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide acts as an intermediate in the synthesis of antimalarial drugs. Research on optimizing the chemoselective acetylation process of 2-aminophenol to N-(2-hydroxyphenyl)acetamide contributes to the efficient production of these crucial medications (Magadum & Yadav, 2018).

Molecular Interactions and Bioactivity Analysis

- Molecular Docking and Biological Interactions : The study of N-[4-(Ethylsulfamoyl)phenyl]acetamide explores its structural parameters, electron behavior, and biological properties using computational methods. This research is crucial for understanding the compound's reactivity and potential applications in developing new therapeutic agents (Bharathy et al., 2021).

Environmental Degradation of Pharmaceuticals

- Degradation of Acetaminophen : Research into the photocatalytic degradation of acetaminophen, a common pharmaceutical compound, using amorphous Co(OH)2 nanocages, highlights innovative approaches to water treatment and the removal of emerging organic contaminants. This study provides insights into the mechanisms behind the efficient breakdown of pharmaceuticals in water treatment processes (Qi et al., 2020).

Mécanisme D'action

Target of Action

It is suggested that the compound may interact with various cellular targets due to its potential as an anticancer agent .

Biochemical Pathways

Given its potential anticancer properties, it may influence pathways related to cell proliferation and apoptosis .

Result of Action

As a potential anticancer agent, it may induce changes leading to cell cycle arrest, apoptosis, or other forms of cell death .

Propriétés

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-7-6-10(16)8-12(14)15(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFQVZHDIPJFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346333 | |

| Record name | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289504-18-3 | |

| Record name | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

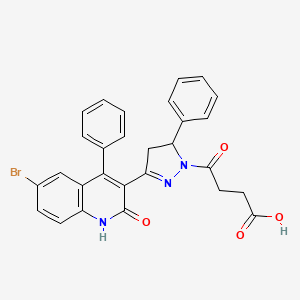

![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)

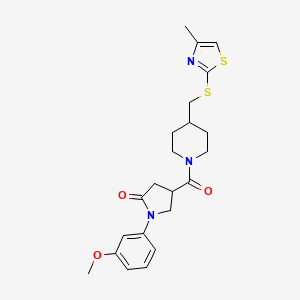

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)